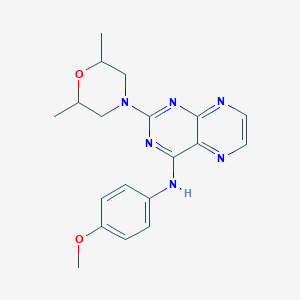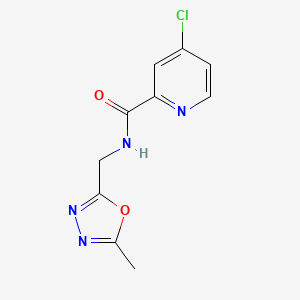
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine, also known as DPA-714, is a small molecule that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential use as a radioligand for imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several physiological processes such as cholesterol transport, apoptosis, and inflammation. It is also known to be upregulated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Applications De Recherche Scientifique
Antimalarial Activity
Quinazolines have been extensively studied for their antimalarial properties. A significant body of research has been dedicated to synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. These studies focus on structure-activity relationship investigations to identify potent antimalarial drug leads. One notable discovery is the compound SSJ-717, which exhibits high antimalarial activity and stands as a promising candidate for antimalarial drug development (Mizukawa et al., 2021).
Anti-Inflammatory and Antagonist Properties
Another area of research involves the synthesis of quinazoline derivatives as antagonists for various receptors. For example, improvements in the potency of CC chemokine receptor-4 (CCR4) antagonists were achieved by modifying the quinazoline structure, leading to compounds that show strong inhibition of human/mouse chemotaxis and possess anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).
Anticancer Activity
Quinazoline derivatives have also been investigated for their potential anticancer properties. The synthesis of new 2,4-disubstituted quinazolines has led to the discovery of compounds with significant in vitro anticancer activity against various cancer cell lines. This highlights the potential of quinazoline derivatives as anticancer agents, providing a foundation for further research and development in cancer therapy (Gurubasavaraj & Moshin, 2020).
Cardiotonic Activity
Research into quinazoline derivatives extends into the development of cardiotonic agents. The synthesis of quinazolinylpiperidines with various heterocycles has been explored for their cardiotonic activity, demonstrating the potential of quinazoline derivatives in the treatment of heart-related conditions (Nomoto et al., 1991).
Fluorescence Sensing
Furthermore, quinazoline derivatives have been utilized in the design of novel fluorescent sensors. These compounds have shown promise as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing the versatility of quinazoline derivatives in analytical chemistry applications (Mac et al., 2010).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-27-17-11-16(12-18(13-17)28-2)24-21-19-5-3-4-6-20(19)25-22(26-21)29-14-15-7-9-23-10-8-15/h3-13H,14H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCRQMCYNYROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
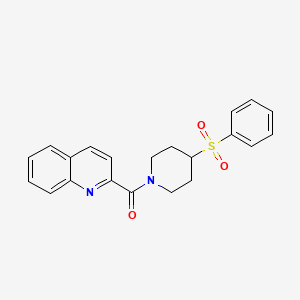
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)
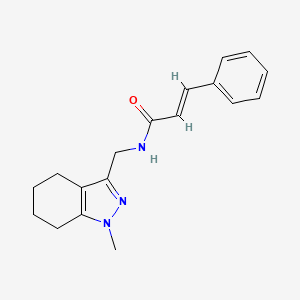
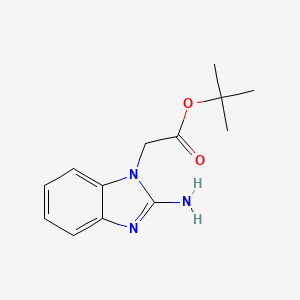
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
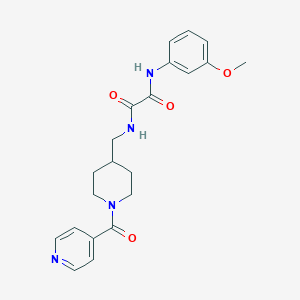
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
